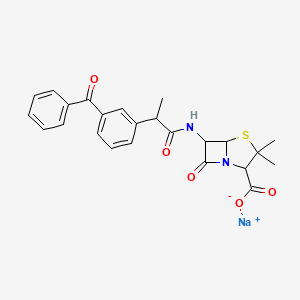
Ketocillin (sodium)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-Methyl-3-(benzoyl) benzyl penicillin sodium: is a synthetic penicillin derivative. It is a member of the beta-lactam antibiotic family, which is widely used to treat bacterial infections. This compound is known for its broad-spectrum antibacterial activity and is particularly effective against gram-positive bacteria.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of alpha-Methyl-3-(benzoyl) benzyl penicillin sodium involves several steps. The primary route includes the acylation of 6-aminopenicillanic acid (6-APA) with alpha-Methyl-3-(benzoyl) benzyl chloride under alkaline conditions. The reaction is typically carried out in an aqueous medium with a suitable base such as sodium hydroxide to facilitate the formation of the sodium salt of the penicillin derivative.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity. The final product is usually obtained through crystallization and subsequent drying.
Análisis De Reacciones Químicas
Types of Reactions: Alpha-Methyl-3-(benzoyl) benzyl penicillin sodium undergoes several types of chemical reactions, including:
Hydrolysis: The beta-lactam ring can be hydrolyzed in the presence of water, leading to the formation of inactive penicilloic acid.
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidine ring.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl group.
Common Reagents and Conditions:
Hydrolysis: Typically occurs under acidic or basic conditions.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products:
Hydrolysis: Penicilloic acid.
Oxidation: Sulfoxides or sulfones.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Alpha-Methyl-3-(benzoyl) benzyl penicillin sodium has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of beta-lactam antibiotics.
Biology: Employed in studies investigating bacterial resistance mechanisms.
Medicine: Utilized in the development of new antibacterial agents and in pharmacokinetic studies.
Industry: Applied in the formulation of antibacterial products and in quality control processes.
Mecanismo De Acción
The mechanism of action of alpha-Methyl-3-(benzoyl) benzyl penicillin sodium involves the inhibition of bacterial cell wall synthesis. The compound binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, inhibiting the final stage of peptidoglycan synthesis. This leads to the weakening of the cell wall and ultimately causes bacterial cell lysis and death .
Comparación Con Compuestos Similares
Benzylpenicillin (Penicillin G): A natural penicillin with a similar mechanism of action but a narrower spectrum of activity.
Ampicillin: A broad-spectrum penicillin that is effective against both gram-positive and gram-negative bacteria.
Amoxicillin: Similar to ampicillin but with better oral absorption.
Uniqueness: Alpha-Methyl-3-(benzoyl) benzyl penicillin sodium is unique due to its enhanced stability against beta-lactamase enzymes, which are produced by resistant bacteria. This makes it more effective against certain resistant strains compared to other penicillins .
Propiedades
Fórmula molecular |
C24H23N2NaO5S |
|---|---|
Peso molecular |
474.5 g/mol |
Nombre IUPAC |
sodium;6-[2-(3-benzoylphenyl)propanoylamino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C24H24N2O5S.Na/c1-13(15-10-7-11-16(12-15)18(27)14-8-5-4-6-9-14)20(28)25-17-21(29)26-19(23(30)31)24(2,3)32-22(17)26;/h4-13,17,19,22H,1-3H3,(H,25,28)(H,30,31);/q;+1/p-1 |
Clave InChI |
NZXCOWFCUGWKEB-UHFFFAOYSA-M |
SMILES canónico |
CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,5-Difluoro-4-[(4-methoxyphenyl)methoxy]benzoic acid](/img/structure/B14079713.png)
![9-[3-Methyl-4-[3,4,5-trihydroxy-5-[[3-(3-hydroxybutan-2-yl)oxiran-2-yl]methyl]oxan-2-yl]but-2-enoyl]oxynonanoic acid](/img/structure/B14079716.png)
![methyl [8-(3-chlorophenyl)-1-methyl-2,4-dioxo-1,2,4,6,7,8-hexahydro-3H-imidazo[2,1-f]purin-3-yl]acetate](/img/structure/B14079723.png)
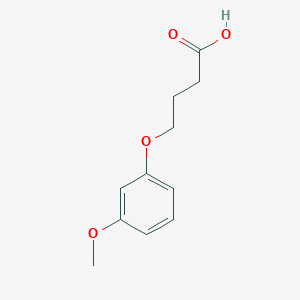
![2-(6-Ethyl-1,3-benzothiazol-2-yl)-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079740.png)
![2,2-Difluoro-2-(1,4,8-trioxaspiro[4.5]decan-7-yl)ethan-1-amine](/img/structure/B14079742.png)
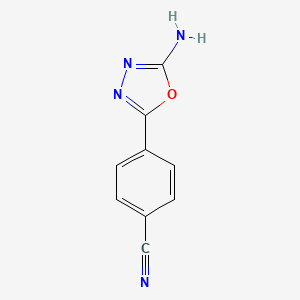
![2-Cyano-3-(5-(2-octyl-7-(4-(p-tolyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indol-7-yl)-2H-benzo[d][1,2,3]triazol-4-yl)thiophen-2-yl)acrylic acid](/img/structure/B14079750.png)
![4-(3-bromophenyl)-3-(5-chloro-2-hydroxy-4-methylphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14079752.png)

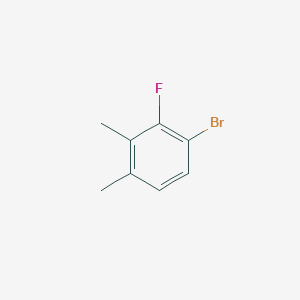
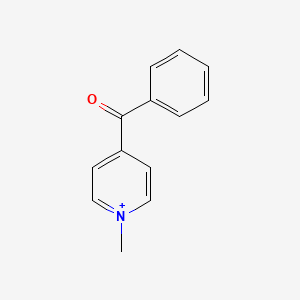
![1-[3-(Benzyloxy)phenyl]-7-ethyl-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079776.png)

